Diselenic acid

Description

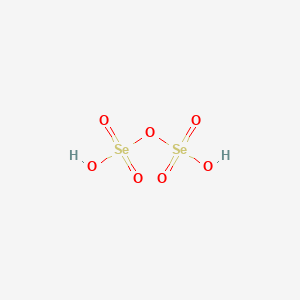

Diselenic acid (H₂Se₂O₇), also known as selenic anhydride, is an oxyacid of selenium characterized by two selenium atoms in its molecular structure. It is part of a broader family of selenium-containing acids, which includes selenic acid (H₂SeO₄) and selenous acid (H₂SeO₃). This compound is structurally analogous to disulfuric acid (H₂S₂O₇), where sulfur is replaced by selenium.

Properties

CAS No. |

14998-61-9 |

|---|---|

Molecular Formula |

H2O7Se2 |

Molecular Weight |

271.95 g/mol |

IUPAC Name |

selenono hydrogen selenate |

InChI |

InChI=1S/H2O7Se2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |

InChI Key |

KYBQJKHTFRLXGR-UHFFFAOYSA-N |

Canonical SMILES |

O[Se](=O)(=O)O[Se](=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diselenic acid can be synthesized through several methods. One common method involves the oxidation of selenium dioxide with hydrogen peroxide: [ \text{SeO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 ] Another method includes the oxidation of selenous acid with halogens such as chlorine or bromine, or with potassium permanganate. The reaction with chlorine or bromine also produces hydrochloric or hydrobromic acid as a side-product, which needs to be removed from the solution to prevent reduction of this compound back to selenous acid.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of selenium compounds in lower oxidation states. The resulting solution is evaporated at temperatures below 140°C in a vacuum to obtain the anhydrous acid as a crystalline solid.

Chemical Reactions Analysis

Oxidation Reactions

Selenic acid is a potent oxidizer, surpassing sulfuric acid in strength. Notable reactions include:

Thermal Decomposition

At elevated temperatures (), selenic acid decomposes:

This reaction highlights its instability under heat, releasing oxygen gas .

Acid-Base and Precipitation Reactions

Selenic acid reacts with bases and metal salts to form selenates:

| Reaction | Outcome |

|---|---|

| Forms barium selenate, a sparingly soluble salt . | |

| Produces selenoyl fluoride with fluorosulfuric acid . |

Reduction by Hydrochloric Acid

Concentrated hydrochloric acid reduces selenic acid to selenous acid:

This reaction is concentration-dependent, with optimal HCl strength (~30%) for efficient chlorine evolution .

Biochemical Relevance of Selenenic Acids

While diselenic acid remains uncharacterized, selenenic acids (R-SeOH) are critical intermediates in selenoproteins like glutathione peroxidase (GPx):

-

Reaction with Thiols :

GPx’s selenenic acid reacts rapidly with glutathione (GSH), preventing oxidative damage . -

Stabilization : The protein environment shields selenenic acids from overoxidation, enabling reversible redox cycling .

Reactivity with Organic Matter

Selenic acid reacts exothermically with amines, alcohols, and reducing agents:

Scientific Research Applications

Diselenic acid has several scientific research applications, including:

Chemistry: It is used as a strong oxidizing agent in various chemical reactions and synthesis processes.

Biology: this compound and its derivatives are studied for their potential antioxidant properties and their role in redox biology.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating diseases related to oxidative stress and inflammation.

Industry: It is used in the production of glass and animal feeds, leveraging its oxidizing properties to achieve desired chemical transformations.

Mechanism of Action

The mechanism by which diselenic acid exerts its effects involves its strong oxidizing properties. It acts as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions where this compound serves as a catalyst or reactant to drive the oxidation process.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section provides a comparative analysis of diselenic acid with structurally or functionally related compounds, focusing on molecular composition, stability, and reactivity.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|

| This compound | H₂Se₂O₇ | 14998-61-9 | Two selenium atoms linked via oxygen bridges |

| Selenic acid | H₂SeO₄ | 7783-08-6 | Single selenium atom in +6 oxidation state |

| Disulfuric acid | H₂S₂O₇ | 8014-95-7 | Two sulfur atoms linked via oxygen bridges |

| Mixed anhydride* | H₂SeO₄·H₂S₂O₇ | 27769-81-9 | Hybrid of selenic and disulfuric acid |

*The mixed anhydride (CAS 27769-81-9) combines selenium and sulfur in a single molecule, reflecting intermediate properties between diselenic and disulfuric acids .

Stability and Reactivity

- This compound (H₂Se₂O₇): Limited thermal stability compared to disulfuric acid due to weaker Se–O bonds. Decomposes at elevated temperatures, releasing selenium trioxide (SeO₃) .

- Selenic acid (H₂SeO₄): Highly stable in concentrated form; acts as a strong oxidizer, capable of dissolving gold and platinum. Less hygroscopic than sulfuric acid .

- Disulfuric acid (H₂S₂O₇): More thermally stable than this compound; widely used in sulfonation reactions.

Acidity and Oxidizing Power

- This compound exhibits stronger oxidizing properties than selenic acid but weaker acidity compared to disulfuric acid. This is attributed to the lower electronegativity of selenium versus sulfur, which reduces proton dissociation efficiency .

- The mixed anhydride (H₂SeO₄·H₂S₂O₇) shows intermediate behavior, with reactivity influenced by both selenium and sulfur components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.